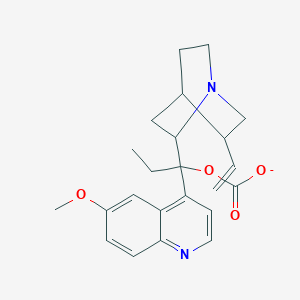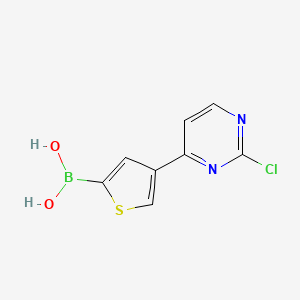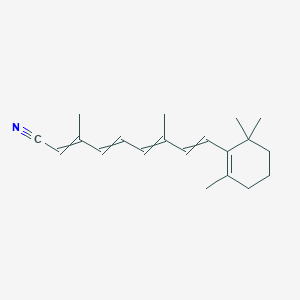
Cinchonan-9-ol,6'-methoxy-, 9-(ethyl carbonate), (8a,9R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 395.48 g/mol . This compound is derived from the cinchona tree and is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- typically involves the reaction of Cinchonan-9-ol,6’-methoxy- with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted cinchonan derivatives .
科学研究应用
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain pathogens by interfering with their metabolic processes. The compound binds to enzymes and receptors, disrupting their normal function and leading to the inhibition of cell growth and proliferation .
相似化合物的比较
Similar Compounds
Quinine: A well-known antimalarial compound with a similar structure.
Quinidine: An antiarrhythmic agent used to treat heart conditions.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: A related compound with similar chemical properties.
Uniqueness
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is unique due to its specific ethyl carbonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C23H27N2O4- |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
[1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] carbonate |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)23(5-2,29-22(26)27)19-8-10-24-20-7-6-17(28-3)13-18(19)20/h4,6-8,10,13,15-16,21H,1,5,9,11-12,14H2,2-3H3,(H,26,27)/p-1 |
InChI 键 |
JBILKPNYOBNRDT-UHFFFAOYSA-M |
规范 SMILES |
CCC(C1CC2CCN1CC2C=C)(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol](/img/structure/B14094648.png)
![8-Bromo-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14094652.png)


![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B14094664.png)
![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)


![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)

